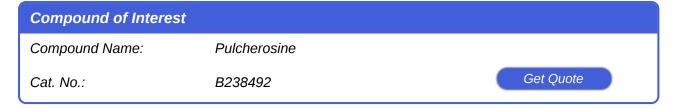


physical and chemical properties of Pulcherosine

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Pulcherosine**

Introduction

Pulcherosine is a naturally occurring, fluorescent, trivalent cross-linking amino acid.[1] It is an oxidatively coupled trimer of tyrosine, meaning it is formed from three tyrosine units.[2] Structurally, it is composed of an isodityrosine and a tyrosine molecule linked via a biphenyl bond, with the aromatic core being 2,2'-dihydroxy-3-phenoxybiphenyl.[2][3] This compound plays a significant role in the structural integrity of various biological matrices, such as plant cell walls and the fertilization envelope of sea urchin embryos, by forming stable interpolypeptide cross-links.[4] This guide provides a comprehensive overview of its properties, synthesis, isolation, and biological context for researchers and drug development professionals.

Physical and Chemical Properties

Pulcherosine is typically a white to off-white solid. It is relatively stable under neutral pH conditions but can degrade in highly acidic or basic environments. Due to the presence of multiple hydroxyl and amino-carboxy groups, it is soluble in water and other polar organic solvents.

Core Properties

The fundamental physical and chemical properties of **Pulcherosine** are summarized in the table below.



Property	Value
CAS Number	126723-16-8
Molecular Formula	C27H29N3O9
Molecular Weight	539.54 g/mol
Exact Mass	539.1900 Da
IUPAC Name	(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents

Spectral Data

The structure of **Pulcherosine** has been elucidated and confirmed using several spectroscopic techniques.



Technique	Observation	So
UV-Absorption	Used for identification and quantification.	
Fluorescence	Pulcherosine is a naturally fluorescent compound, a property used for its detection.	
¹ H NMR	Used to confirm the detailed chemical structure and connectivity of the tyrosine units.	_
Mass Spectrometry	Confirms the molecular weight and elemental composition.	_

Experimental Protocols Isolation from Natural Sources (Sea Urchin Fertilization Envelope)

Pulcherosine was first isolated from the hardened fertilization envelopes (FEs) of the sea urchin Hemicentrotus pulcherrimus. The protocol involves the hydrolysis of the envelopes followed by chromatographic separation.

Methodology:

- Preparation of FEs: Hardenened fertilization envelopes are isolated from sea urchin embryos.
- Acid Hydrolysis: The isolated FEs are subjected to acid hydrolysis to break down the proteins into their constituent amino acids.
- Initial Separation: The resulting hydrolysate is loaded onto a cellulose phosphate column.
 Elution is performed using a linear gradient of NaCl in acetic acid.
- Fluorescence Monitoring: The column effluent is monitored by absorbance (280 nm) and fluorescence (Excitation: 283 nm, Emission: 410 nm) to track fractions containing fluorescent



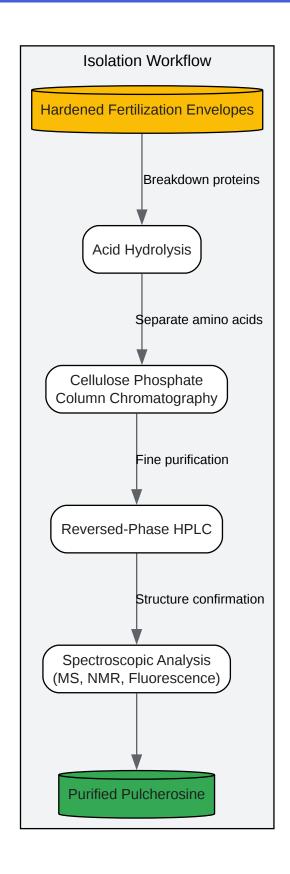




amino acids.

- HPLC Purification: Fractions containing the target compound are further purified using reversed-phase high-performance liquid chromatography (HPLC) with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).
- Identification: The purified compound is identified as **Pulcherosine** based on mass spectrometry, UV/fluorescence spectra, and NMR data.





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Workflow for the isolation of **Pulcherosine**.



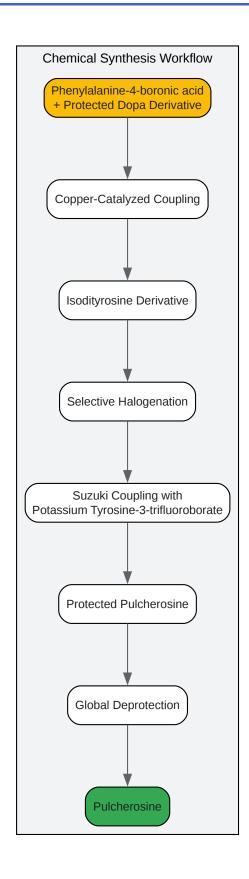
Chemical Synthesis

The first chemical synthesis of **Pulcherosine** was achieved through a multi-step process involving selective coupling reactions.

Methodology:

- Isodityrosine Derivative Formation: The synthesis begins with a copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative to create an isodityrosine intermediate.
- Selective Halogenation: The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling step.
- Suzuki Coupling: A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This step forms the core structure of protected **Pulcherosine**.
- Global Deprotection: In the final step, all protecting groups (such as benzyl carbamate, ester, and ether groups) are removed in a single step to yield the final **Pulcherosine** tris-alphaamino acid.





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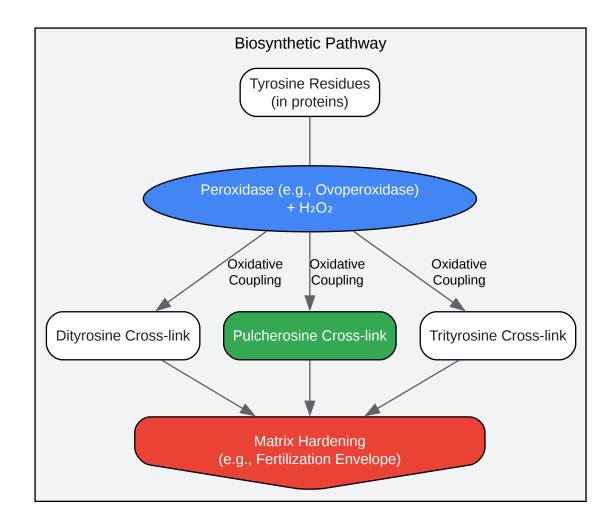
Key steps in the chemical synthesis of **Pulcherosine**.



Biological Role and Formation

Pulcherosine's primary biological function is to act as a covalent cross-linker, providing structural reinforcement to proteins. It is found in plant cell wall glycoproteins and is crucial for the hardening of the sea urchin fertilization envelope, a process that protects the developing embryo.

The formation of **Pulcherosine** is an oxidative process catalyzed by peroxidases, such as ovoperoxidase in sea urchins, which utilize hydrogen peroxide. The pathway involves the oxidative coupling of tyrosine residues. Dityrosine and trityrosine are also formed during this process, and together with **Pulcherosine**, they contribute to the stiffening and hardening of the biological matrix. The molar ratio of these cross-links in the hardened sea urchin FE has been characterized as approximately 100 (dityrosine): 38 (trityrosine): 24 (**pulcherosine**). This indicates that while dityrosine is the most abundant, **Pulcherosine** is a significant contributor to the overall cross-linked structure.





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Biosynthesis of **Pulcherosine** and related cross-links.

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